7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Substitution Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the pyrido[1,2-a]pyrimidin-4-one core, leading to debromination or hydrogenation products.
Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution at the bromine position.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and to elucidate its mechanism of action.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and hydroxyethyl groups, making it less versatile in terms of chemical reactivity.
7-Chloro-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(((2-Hydroxyethyl)(methyl)amino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom, which may reduce its potential for further functionalization.
Uniqueness
7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the bromine atom, which provides a handle for further chemical modifications. The hydroxyethyl group also enhances its solubility and potential for biological interactions.
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
7-bromo-2-[[2-hydroxyethyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14BrN3O2/c1-15(4-5-17)8-10-6-12(18)16-7-9(13)2-3-11(16)14-10/h2-3,6-7,17H,4-5,8H2,1H3 |
InChI Key |
QZWJZFLMIOIMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CC(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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